The compound (3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone, with the CAS number 937654-69-8, is a complex organic molecule that belongs to the class of oxadiazoles. This compound features a pyrrolidine ring and two thiophene groups, which contribute to its unique chemical properties and potential biological activities.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Ambeed. It is often used in research settings for its potential applications in medicinal chemistry and material science.
The compound is classified as an organic thiophene derivative and an oxadiazole. Its structural complexity arises from the incorporation of multiple heterocycles, which are known for their diverse biological activities.
The synthesis of (3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves several steps, including the formation of the oxadiazole ring and subsequent functionalization to introduce the pyrrolidine and thiophene moieties.
The molecular formula for this compound is with a molecular weight of approximately 342.42 g/mol. The structure features:
The compound's structural representation can be illustrated using its SMILES notation: C1CCN(C1)C(=O)C2=NC(=N2)C=C(SC3=CC=CS3)C=C
. This notation provides insight into the connectivity and arrangement of atoms within the molecule.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to optimize yield and selectivity.
The mechanism of action for this compound is primarily related to its potential biological activities:
Research indicates that derivatives of oxadiazoles may act by targeting specific enzymes or receptors within pathogens, leading to their inhibition.
Data from various studies indicate that compounds with similar structures exhibit significant stability and reactivity under various conditions.
This compound has potential applications in:
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5